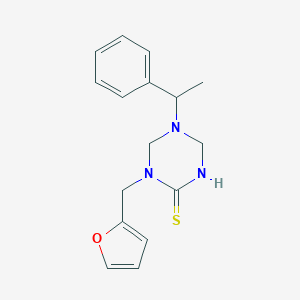
1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione typically involves the reaction of 2-furylmethylamine with 1-phenylethylamine in the presence of a triazinane precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the triazinane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the furan and phenyl groups can engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of a sulfur atom.
1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-imine: Contains an imine group instead of a thione group.
Uniqueness
1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen and imine analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H19N3OS |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H19N3OS/c1-13(14-6-3-2-4-7-14)19-11-17-16(21)18(12-19)10-15-8-5-9-20-15/h2-9,13H,10-12H2,1H3,(H,17,21) |
InChI Key |
RFQWTEUKIGINMS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CNC(=S)N(C2)CC3=CC=CO3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CNC(=S)N(C2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















